molecular formula C6H5NOS B1284199 2-(Isocyanatomethyl)thiophene CAS No. 71189-20-3

2-(Isocyanatomethyl)thiophene

Cat. No. B1284199
CAS RN: 71189-20-3
M. Wt: 139.18 g/mol
InChI Key: CDDYYRHLZPJLPD-UHFFFAOYSA-N
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Description

2-(Isocyanatomethyl)thiophene is a chemical compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromaticity and are widely used in organic synthesis and materials science due to their interesting electronic properties. The isocyanatomethyl group attached to the thiophene ring makes this compound a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multi-component reactions. For instance, a mixture of thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate can undergo a smooth addition reaction to produce highly functionalized thiophene derivatives . This method could potentially be adapted for the synthesis of 2-(Isocyanatomethyl)thiophene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been extensively studied. For example, single-crystal X-ray analysis has been used to confirm the structure of bifurans and thiophen-2-yl furans . Theoretical investigations, such as MNDO-SCF-MO and VEH calculations, have been employed to understand the geometry and electronic properties of thiophene derivatives, which often exhibit a strongly conjugated path along their periphery . These methods could be applied to analyze the molecular structure of 2-(Isocyanatomethyl)thiophene.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. The stable radical cation of a thiophene derivative has been prepared and its reaction with triplet oxygen was found to give a novel cation of a proton-chelating derivative . This indicates that 2-(Isocyanatomethyl)thiophene could also engage in radical cation formation and subsequent reactions with oxygen species.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the identification of a novel C25 highly branched isoprenoid thiophene in sediments suggests that thiophene derivatives can have complex structures with unique physical properties . The synthesis of isocyanates of the thiophene series involves silylation and phosgenation steps, indicating that 2-(Isocyanatomethyl)thiophene could be synthesized using similar methods and would likely exhibit properties typical of isocyanates, such as reactivity with nucleophiles .

Scientific Research Applications

  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Pharmacology

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Medicinal Chemistry

    • Thiophene derivatives are an important class of heterocyclic compounds applied in medicinal chemistry .
  • Thiophene-based Conjugated Macrocycles for Optoelectronic Applications

    • Thiophene-based semiconductors are amongst the most successful materials in organic electronics .
    • In a recent study, two thiophene-based macrocycles were synthesized and characterized, and their evaluation in organic-electronic devices was presented .
  • Synthesis of Thiophene Derivatives

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Future Directions

Thiophene-based compounds, including 2-(Isocyanatomethyl)thiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the potential applications of these compounds in various fields, including medicinal chemistry.

properties

IUPAC Name

2-(isocyanatomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDYYRHLZPJLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579172
Record name 2-(Isocyanatomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isocyanatomethyl)thiophene

CAS RN

71189-20-3
Record name 2-(Isocyanatomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(isocyanatomethyl)thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2-thiopheneacetic acid (2.84 g, 20 mmol) in dry toluene (22.5 mL) was added dry triethylamine (2.93 mL, 4.2 mmol) and diphenyl phosphorylazide (4.31 mL, 4 mmol). The reaction mixture was stirred at room temperature for 0.5 hours, and then heated at reflux for a further 3 hours. After cooling, the mixture was concentrated under reduced pressure and purified by distillation using an oil pump to give thiophen-2-ylmethyl isocyanate (0.35 g, 12%) as a colourless oil.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
2.93 mL
Type
reactant
Reaction Step One
Quantity
4.31 mL
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One

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